molecular formula C21H20ClN3O2 B298951 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Katalognummer B298951
Molekulargewicht: 381.9 g/mol
InChI-Schlüssel: DJZDWVRNNCOUSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its binding to specific receptors in the body. The compound has been shown to bind to the adenosine A1 receptor, which plays a role in various physiological processes such as neurotransmission, cardiovascular function, and inflammation. The binding of the compound to the receptor can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments include its high potency and selectivity for certain receptors. The compound can be used to study the role of specific receptors in various physiological processes and diseases. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of specificity for certain receptors. The compound can also be difficult to synthesize and purify, which can affect the yield and purity of the final product.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, the specific mechanisms of action of the compound on certain receptors can be further elucidated using various techniques such as molecular modeling and structural biology.

Synthesemethoden

The synthesis of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and 1,3-cyclohexanedione in the presence of a catalyst such as sodium acetate. The yield and purity of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has potential applications in pharmaceuticals due to its ability to bind to certain receptors in the body. It has been shown to have activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been studied extensively in vitro and in vivo, and its efficacy and safety have been evaluated.

Eigenschaften

Produktname

2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molekularformel

C21H20ClN3O2

Molekulargewicht

381.9 g/mol

IUPAC-Name

4-(4-chlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H20ClN3O2/c1-13-3-5-14(6-4-13)18-17-19(24-12-2-11-23(18)24)21(27)25(20(17)26)16-9-7-15(22)8-10-16/h3-10,17-19H,2,11-12H2,1H3

InChI-Schlüssel

DJZDWVRNNCOUSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N5N2CCC5

Kanonische SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N5N2CCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.